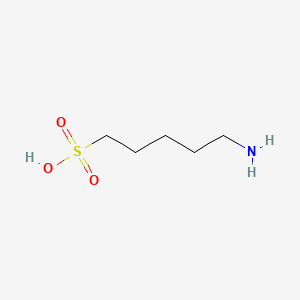

5-Aminopentanesulfonic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 637821. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-aminopentane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO3S/c6-4-2-1-3-5-10(7,8)9/h1-6H2,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJVWBSNUDITJDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10190547 | |

| Record name | 5-Aminopentanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37043-68-8 | |

| Record name | 5-Aminopentanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037043688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Aminopentanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Aminopentanesulfonic Acid for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-aminopentanesulfonic acid, a molecule of interest in various scientific domains. We will delve into its fundamental molecular characteristics, synthesis, and potential applications, offering insights grounded in established scientific principles for researchers, scientists, and professionals in drug development.

Introduction: Defining this compound

This compound is a bifunctional organic compound featuring a five-carbon aliphatic chain terminated by an amino group (-NH₂) at one end and a sulfonic acid group (-SO₃H) at the other. This unique structure, combining a basic amino group and a strongly acidic sulfonic acid group, results in a zwitterionic nature under physiological conditions. It is structurally related to gamma-aminobutyric acid (GABA), a key inhibitory neurotransmitter in the central nervous system, and 5-aminovaleric acid, differing by the substitution of a carboxylic acid with a sulfonic acid group.[1][2] This structural similarity suggests potential interactions with biological systems, making it a molecule of interest for further investigation.

Molecular Structure and Physicochemical Properties

A precise understanding of the molecular structure and properties of this compound is fundamental to its application in research and development.

Molecular Structure and Identifiers

The molecular structure of this compound consists of a pentane backbone with an amino group at position 5 and a sulfonic acid group at position 1.[3][4] Key identifiers and structural details are summarized below.

Diagram of this compound's Molecular Structure

A 2D representation of the this compound molecule.

Quantitative Physicochemical Data

The following table summarizes key computed and experimental properties of this compound, which are critical for experimental design, including formulation and analytical method development.

| Property | Value | Source |

| Molecular Formula | C₅H₁₃NO₃S | [3][4] |

| Molecular Weight | 167.23 g/mol | [3][4] |

| Exact Mass | 167.06161445 Da | [3][4] |

| CAS Number | 37043-68-8 | [4] |

| Topological Polar Surface Area | 88.8 Ų | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 5 | [3] |

| XLogP3 | -3 | [3] |

Note: These properties are primarily based on computational models and may vary slightly from experimental values.

Synthesis and Characterization

While detailed, proprietary synthesis routes are often not publicly available, general synthetic strategies for amino sulfonic acids can be inferred from established organic chemistry principles. A plausible approach involves the modification of a suitable starting material containing a five-carbon chain.

Conceptual Synthesis Workflow

A general workflow for the synthesis and purification of this compound would likely involve the following stages. The choice of specific reagents and conditions is critical to ensure high yield and purity, minimizing side reactions.

Conceptual Synthesis and Purification Workflow

A generalized workflow for the synthesis and purification of this compound.

Analytical Characterization

To ensure the identity and purity of synthesized this compound, a suite of analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the carbon-hydrogen framework of the molecule. The chemical shifts and coupling patterns of the protons on the pentane chain would provide definitive structural evidence.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the exact mass and molecular formula (C₅H₁₃NO₃S).[3][4]

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups, such as the N-H stretches of the amino group and the S=O stretches of the sulfonic acid group.

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a versatile molecule with potential applications in various areas of drug discovery and development.

Building Block in Medicinal Chemistry

The amino and sulfonic acid groups provide two reactive handles for chemical modification. This allows for its incorporation into larger molecules as a linker or spacer. For instance, the amino group can be acylated or alkylated, while the sulfonic acid can form sulfonamides or sulfonate esters. This versatility is valuable in creating derivatives with tailored pharmacological properties. The introduction of a sulfonamide group, for example, is a common strategy in the design of various therapeutic agents, including antiviral and anti-inflammatory drugs.[5]

Role as a GABA Analogue

Given its structural similarity to GABA, this compound could be investigated for its potential to interact with GABA receptors. While its carboxylic acid counterpart, 5-aminovaleric acid, is a weak GABA agonist, the replacement with a sulfonic acid group could alter its binding affinity and functional activity.[1][2] This makes it a candidate for screening in neurological and psychiatric drug discovery programs.

Bioconjugation and Drug Delivery

Molecules with both amino and acidic functional groups can be utilized in bioconjugation and the development of drug delivery systems.[6] The amino group can be used to attach the molecule to a drug or a targeting ligand, while the sulfonic acid group can improve water solubility or mediate interactions with biological targets. Polysaccharide-based carriers, for example, are often functionalized to enhance drug loading and controlled release, a role for which a molecule like this compound could be adapted.[7]

Conclusion

This compound is a molecule with a well-defined structure and interesting physicochemical properties. Its bifunctional nature makes it a valuable building block for medicinal chemistry and a candidate for investigation in neuropharmacology. A thorough understanding of its molecular characteristics, as outlined in this guide, is the first step for researchers and drug development professionals looking to explore its potential in their respective fields. Further experimental validation of its synthesis, characterization, and biological activity will be crucial in unlocking its full scientific and therapeutic potential.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-Amino-5-oxopentane-1-sulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (2024, January 5). This compound | CAS#:37043-68-8. Retrieved from [Link]

-

ResearchGate. (n.d.). Recyclability of amidosulfonic acid in the synthesis of 5a. Retrieved from [Link]

-

PubChem. (n.d.). 5-Aminovaleric acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Santos, J. L., et al. (n.d.). Amino Acids in the Development of Prodrugs. National Center for Biotechnology Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, April 4). Synthesis of New Amidoethanesulfonamides of Betulonic Acid. Retrieved from [Link]

-

PubChem. (n.d.). 5-Cyanopentane-1-sulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Enantioselective synthesis of chiral BCPs. Retrieved from [Link]

-

MDPI. (2024, December 6). Polysaccharide-Based Drug Carriers—A Patent Analysis. Retrieved from [Link]

- Google Patents. (n.d.). CN108947851B - A kind of synthetic method of 5-amino-1-pentanol.

-

Human Metabolome Database. (n.d.). Showing metabocard for 5-Aminopentanoic acid (HMDB0003355). Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, July 27). 5-Aminosalicylic Acid Loaded Chitosan-Carrageenan Hydrogel Beads with Potential Application for the Treatment of Inflammatory Bowel Disease. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. Retrieved from [Link]

Sources

- 1. 5-Aminovaleric acid | C5H11NO2 | CID 138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for 5-Aminopentanoic acid (HMDB0003355) [hmdb.ca]

- 3. echemi.com [echemi.com]

- 4. This compound | C5H13NO3S | CID 169850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of New Amidoethanesulfonamides of Betulonic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

Introduction: The Significance of 5-Aminopentanesulfonic Acid

An In-Depth Technical Guide to the Synthesis and Purification of 5-Aminopentanesulfonic Acid

This compound is a fascinating and valuable molecule within the realm of medicinal chemistry and neuroscience. As a structural analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system, it holds significant potential for probing GABAergic systems. Its unique structure, featuring a flexible five-carbon chain terminating in a highly polar and stable sulfonic acid group, distinguishes it from its carboxylic acid counterpart, GABA. This modification imparts distinct physicochemical properties, including a lower pKa, which can influence receptor binding affinity, metabolic stability, and pharmacokinetic profiles.

This guide serves as a comprehensive resource for researchers, chemists, and drug development professionals, offering a detailed exploration of robust synthetic routes and high-purity purification strategies for this compound. Moving beyond a simple recitation of steps, we delve into the mechanistic rationale behind procedural choices, providing the foundational knowledge required to adapt and troubleshoot these methods effectively.

Part I: Synthetic Strategies for this compound

The synthesis of this compound is not a trivial undertaking due to the presence of two highly polar, reactive functional groups. The choice of synthetic route often depends on the availability of starting materials, scalability, and desired purity. Below, we detail two viable and chemically sound pathways.

Route 1: Synthesis from 1,5-Dihalopentane Precursors

This classic approach leverages the reactivity of bifunctional alkanes. 1,5-dibromopentane is a common starting material, though 1,5-dichloropentane can be a more cost-effective alternative. The strategy involves a sequential nucleophilic substitution, carefully orchestrated to prevent undesired side reactions such as cyclization to form piperidine.

Overall Reaction Scheme:

Experimental Protocol:

Step 1: Monosulfonation of 1,5-Dibromopentane

-

Rationale: The first step is a nucleophilic substitution to introduce the sulfonate group. Using a molar excess of the dihalide relative to the sulfite salt favors monosubstitution and minimizes the formation of the disulfonated byproduct.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium sulfite (Na₂SO₃) in a 1:1 mixture of ethanol and water.

-

Add 1,5-dibromopentane (approximately 1.5 to 2.0 molar equivalents relative to sodium sulfite).

-

Heat the mixture to reflux (approx. 80-90°C) for 12-18 hours. Monitor the reaction progress using TLC or LC-MS.

-

After cooling to room temperature, the solvent is removed under reduced pressure. The resulting solid residue contains the product, sodium 5-bromopentanesulfonate, along with unreacted 1,5-dibromopentane and sodium bromide.

-

The crude product is triturated with diethyl ether to remove the unreacted organic starting material and used directly in the next step.

-

Step 2: Amination of Sodium 5-Bromopentanesulfonate

-

Rationale: The second nucleophilic substitution displaces the remaining bromide with an amino group. A large excess of aqueous ammonia is used to maximize the formation of the primary amine and suppress the formation of secondary and tertiary amine byproducts.[1][2][3]

-

Procedure:

-

Transfer the crude sodium 5-bromopentanesulfonate to a high-pressure steel autoclave.

-

Add a significant excess of concentrated aqueous ammonia (28-30%).

-

Seal the autoclave and heat to 100-120°C for 8-12 hours. The elevated temperature and pressure are necessary to drive the reaction to completion.

-

After carefully cooling the reactor to room temperature and venting any excess ammonia pressure, the reaction mixture is transferred to a round-bottom flask.

-

The excess ammonia and water are removed under reduced pressure to yield the crude this compound.

-

Workflow Diagram: Synthesis via 1,5-Dibromopentane

Caption: Synthesis of this compound from 1,5-dibromopentane.

Route 2: Synthesis from 5-Amino-1-pentanol

This pathway is advantageous if 5-amino-1-pentanol is a more readily available starting material.[4][5][6] The strategy involves converting the primary alcohol into a sulfonate, which requires initial protection of the more nucleophilic amino group.

Overall Reaction Scheme:

Experimental Protocol:

Step 1: N-Protection of 5-Amino-1-pentanol

-

Rationale: The amino group is protected as a tert-butyloxycarbonyl (Boc) carbamate to prevent it from reacting in the subsequent sulfonation step.

-

Procedure:

-

Dissolve 5-amino-1-pentanol in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) and a base like triethylamine (TEA) or sodium bicarbonate (1.5 equivalents).

-

Stir the reaction at room temperature for 4-6 hours.

-

Perform an aqueous workup to remove the base and isolate the Boc-protected product, which can be purified by column chromatography on silica gel.

-

Step 2: Conversion of Hydroxyl to a Mesylate Leaving Group

-

Rationale: The hydroxyl group is a poor leaving group. It is converted to a mesylate, an excellent leaving group for the subsequent Sₙ2 reaction.

-

Procedure:

-

Dissolve the N-Boc-5-amino-1-pentanol in anhydrous DCM and cool to 0°C in an ice bath.

-

Add triethylamine (1.5 equivalents) followed by the dropwise addition of methanesulfonyl chloride (MsCl) (1.2 equivalents).

-

Allow the reaction to stir at 0°C for 1-2 hours.

-

Quench the reaction with water and perform an extractive workup to isolate the crude mesylated product, which is often used without further purification.

-

Step 3: Sulfonation via Nucleophilic Substitution

-

Rationale: The mesylate is displaced by sodium sulfite to form the protected sulfonic acid salt.

-

Procedure:

-

Dissolve the crude mesylate from the previous step in a 1:1 mixture of ethanol and water.

-

Add an excess of sodium sulfite (Na₂SO₃) (2-3 equivalents).

-

Heat the mixture to reflux for 12-24 hours.

-

Cool the reaction and remove the solvent under reduced pressure to obtain the crude sodium salt of N-Boc-5-aminopentanesulfonic acid.

-

Step 4: N-Deprotection

-

Rationale: The final step is the removal of the Boc protecting group under acidic conditions to reveal the primary amine.

-

Procedure:

-

Dissolve the crude product from Step 3 in a minimal amount of water.

-

Add an excess of a strong acid, such as hydrochloric acid (e.g., 4M HCl in dioxane or aqueous HCl).

-

Stir at room temperature for 2-4 hours until TLC or LC-MS indicates complete deprotection.

-

Remove the solvent and excess acid under reduced pressure to yield the crude product.

-

Comparison of Synthetic Routes

| Feature | Route 1: From 1,5-Dihalopentane | Route 2: From 5-Amino-1-pentanol |

| Starting Material | 1,5-dibromopentane or 1,5-dichloropentane | 5-Amino-1-pentanol |

| Number of Steps | 2 | 4 (including protection/deprotection) |

| Key Challenges | Potential for cyclization; harsh conditions (autoclave) | Multiple steps; protection/deprotection required |

| Scalability | Potentially more scalable and cost-effective | More steps may reduce overall yield on a large scale |

| Overall Yield | Moderate | Moderate, dependent on efficiency of each step |

Part II: High-Purity Purification Methodologies

Crude this compound from any synthetic route will contain inorganic salts, unreacted starting materials, and side products. Its zwitterionic nature—possessing both a basic amino group and a strongly acidic sulfonic acid group—dictates the purification strategy.

Method 1: Recrystallization

Recrystallization is a powerful technique for removing impurities based on differences in solubility.[7] For a highly polar, zwitterionic compound like this compound, water is the primary solvent of choice.

Rationale: Sulfonic acids are generally highly soluble in water and poorly soluble in most organic solvents.[8] The principle is to dissolve the crude product in a minimum amount of hot water to form a saturated solution. As the solution cools slowly, the solubility of the target compound decreases, leading to the formation of pure crystals while impurities remain in the mother liquor.

Experimental Protocol: Recrystallization from Water

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve upon boiling, add more water dropwise until a clear solution is obtained.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for 30-60 minutes.

-

Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold water or a water-miscible organic solvent in which the product is insoluble (e.g., cold ethanol or acetone) to remove residual mother liquor.

-

Drying: Dry the crystals under vacuum to obtain the purified this compound.

Method 2: Ion-Exchange Chromatography (IEC)

For achieving the highest possible purity, particularly for applications in biological assays or drug development, ion-exchange chromatography (IEC) is the method of choice. This technique separates molecules based on their net charge.[9][10][11]

Rationale: At a neutral pH, this compound exists as a zwitterion (H₃N⁺-(CH₂)₅-SO₃⁻). By adjusting the pH, we can control its net charge and its interaction with a charged stationary phase.

-

Cation-Exchange: At a low pH (e.g., pH 2-3), the sulfonic acid group is protonated (SO₃H) while the amino group is protonated (NH₃⁺), giving the molecule a net positive charge. It will bind to a negatively charged cation-exchange resin.

-

Anion-Exchange: At a neutral to slightly basic pH (e.g., pH 7-8), the sulfonic acid group is deprotonated (SO₃⁻) and the amino group is also deprotonated (NH₂), giving the molecule a net negative charge. It will bind to a positively charged anion-exchange resin.

Experimental Protocol: Purification using a Strong Cation-Exchange Resin

-

Resin Preparation: Select a strong cation-exchange resin (e.g., Dowex-50W). Prepare a column and wash the resin sequentially with 1M HCl, deionized water (until the eluate is neutral), 1M NaOH, and finally deionized water again until the eluate is neutral. Equilibrate the column with a low pH buffer (e.g., 0.1 M formic acid, pH ~2.5).

-

Sample Preparation & Loading: Dissolve the crude this compound in the equilibration buffer. Adjust the pH of the sample to match the buffer. Load the sample solution onto the top of the equilibrated column.

-

Washing: Wash the column with several column volumes of the equilibration buffer. This will elute any neutral or negatively charged impurities (e.g., inorganic anions).

-

Elution: Elute the bound this compound from the resin by applying a gradient or a step-wise increase in pH or ionic strength. A common method is to use a volatile buffer like aqueous ammonia or ammonium bicarbonate. Start with a low concentration (e.g., 0.1 M NH₄OH) and gradually increase to 1-2 M. The positively charged ammonium ions will displace the protonated amine of the product from the resin.

-

Fraction Collection & Analysis: Collect fractions and analyze them for the presence of the product using a suitable method (e.g., TLC with ninhydrin staining).

-

Isolation: Pool the pure fractions and remove the volatile buffer and solvent by lyophilization or rotary evaporation to yield the highly purified product.

Workflow Diagram: Ion-Exchange Chromatography Purification

Caption: Workflow for the purification of this compound via IEC.

References

- Filo. (2025, April 23). When 1,5 -dibromopentane reacts with ammonia, among several products isol...

- Chempedia. General procedures for the purification of Sulfonic acids and Sulfinic acids.

- Benchchem.

- Google Patents.

- Filo. (2024, May 19). When 1,5 -dibromopentane reacts with ammonia, among several products isol...

- ACS Publications. (2025, January 14). Synthesis of Sulfonated Peptides Using a Trifluoromethyltoluene-Protected Amino Acid. The Journal of Organic Chemistry.

- PubMed. (1991, November 15).

- Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids.

- Bio-Rad.

- Wikipedia. 5-Amino-1-pentanol.

- Chegg.com. (2012, May 3). Solved When 1,5-dibromopentane reacts with ammonia, among |.

- PubMed Central. (2021, August 12).

- Sino Biological.

- BroadPharm. 5-Amino-1-pentanol, 2508-29-4.

- PubChem. 5-Amino-5-oxopentane-1-sulfonic acid | C5H11NO4S | CID 88328142.

- MedChemExpress. 5-Amino-1-pentanol | Biochemical Assay Reagent.

- ChemicalBook.

- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.

Sources

- 1. When 1,5 -dibromopentane reacts with ammonia, among several products isol.. [askfilo.com]

- 2. askfilo.com [askfilo.com]

- 3. Solved When 1,5-dibromopentane reacts with ammonia, among | Chegg.com [chegg.com]

- 4. 5-Amino-1-pentanol - Wikipedia [en.wikipedia.org]

- 5. 5-Amino-1-pentanol, 2508-29-4 | BroadPharm [broadpharm.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. CN108947851B - A kind of synthetic method of 5-amino-1-pentanol - Google Patents [patents.google.com]

- 8. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 9. grokipedia.com [grokipedia.com]

- 10. Dihydropyrazinoquinazolinones via SN2 Sulfamidate Ring-Opening and a Sequential Quinazolinone–Amidine Rearrangement Strategy (SQuAReS) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Storage of 5-Aminopentanesulfonic Acid

This guide provides a comprehensive overview of the critical aspects of 5-aminopentanesulfonic acid's stability and the requisite storage conditions to ensure its integrity for research, development, and manufacturing purposes. As a compound of interest in various scientific fields, understanding its chemical behavior over time is paramount for reproducible and reliable results.

Introduction to this compound

This compound, also known as homotaurine, is a structural analogue of the neurotransmitter GABA and the naturally occurring amino acid taurine.[1][2] Its unique structure, featuring a terminal sulfonic acid group and an amino group separated by a five-carbon chain, imparts specific chemical properties that dictate its stability and handling requirements. This guide will delve into the physicochemical properties, potential degradation pathways, and recommended best practices for the storage and handling of this compound.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is the foundation for predicting its stability and designing appropriate storage protocols.

| Property | Value | Source |

| Molecular Formula | C5H13NO3S | [3][4] |

| Molecular Weight | 167.23 g/mol | [3][4] |

| CAS Number | 37043-68-8 | [3] |

| IUPAC Name | 5-aminopentane-1-sulfonic acid | [3] |

| Synonyms | Homotaurine, 5-Amino-1-pentanesulfonic acid | [3] |

| Appearance | White solid/powder | [5][6] |

| Topological Polar Surface Area | 88.8 Ų | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

These properties indicate that this compound is a polar molecule, likely soluble in aqueous solutions and possessing the potential for hydrogen bonding, which can influence its solid-state stability.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can infer potential routes of degradation based on its functional groups—a primary amine and a sulfonic acid—and knowledge of similar chemical structures.

Oxidation

The primary amine group in this compound is susceptible to oxidation. Oxidative degradation can be initiated by atmospheric oxygen, trace metal ions, or light. This process can lead to the formation of various byproducts, including imines, nitroso compounds, or further degradation products, potentially altering the compound's purity and biological activity. Studies on similar compounds like 5-aminosalicylic acid have shown that oxidation is a significant degradation pathway.[7]

Maillard Reaction and Other Amine-Related Reactions

The amino group can also participate in reactions with reducing sugars or aldehydes, if present as contaminants, through the Maillard reaction. This can lead to the formation of complex colored products. While less common for a pure compound, it is a consideration in formulated products.

Sulfonic Acid Group Stability

The sulfonic acid group is generally considered chemically stable and less prone to degradation under normal conditions compared to the amino group. However, extreme conditions of temperature and pH are to be avoided.

A simplified logical flow for considering potential degradation is illustrated below:

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Conditions

To mitigate the risks of degradation and ensure the long-term stability of this compound, the following storage and handling conditions are recommended.

Solid Compound

For the solid (powder) form of this compound, the following conditions are advised:

| Parameter | Recommendation | Rationale |

| Temperature | -20°C for long-term storage (up to 3 years) | Low temperatures significantly slow down the rate of chemical reactions, including oxidation.[1] |

| 2-8°C for short-term storage | Provides adequate protection for routine use. | |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Minimizes exposure to atmospheric oxygen, thereby reducing the risk of oxidative degradation. |

| Light | Protect from light | Light can provide the activation energy for photo-oxidative degradation. Use of amber vials or storage in a dark location is crucial. |

| Moisture | Store in a tightly sealed container in a dry environment | The compound is hygroscopic; absorption of moisture can lead to clumping and may accelerate degradation in the presence of impurities. |

Solutions

For solutions of this compound, additional precautions are necessary:

| Parameter | Recommendation | Rationale |

| Temperature | -80°C for long-term storage of stock solutions (up to 1 year) | Cryogenic storage is optimal for preserving the integrity of the compound in solution by virtually halting all chemical degradation processes.[1] |

| -20°C for short-term storage (up to 1 month) | Suitable for working solutions that are used more frequently.[1] | |

| Solvent | Use high-purity, degassed solvents (e.g., water, DMSO) | Minimizes the presence of dissolved oxygen and other reactive impurities. Note that solubility in DMSO may be limited.[1] |

| pH | Maintain a pH that ensures stability (requires experimental determination) | The stability of amino acids and sulfonic acids can be pH-dependent. Buffering the solution may be necessary. |

| Container | Use sterile, tightly sealed containers | Prevents microbial contamination and solvent evaporation. |

Experimental Protocols for Stability Assessment

To experimentally verify the stability of this compound under specific conditions, a well-designed stability testing program is essential.

Stability Study Design

A typical stability study involves subjecting the compound to various environmental conditions over a defined period and analyzing its purity and integrity at specified time points.

Caption: Workflow for a typical stability study of this compound.

Step-by-Step Protocol for Accelerated Stability Testing

-

Sample Preparation: Accurately weigh and package the this compound in the intended storage containers. For solutions, prepare a stock solution at a known concentration in the desired solvent.

-

Initial Analysis (Time Zero): Perform a complete analysis of a control sample to establish the initial purity, appearance, and other relevant parameters.

-

Storage Conditions: Place the samples in a stability chamber set to accelerated conditions, for example, 40°C ± 2°C with 75% ± 5% relative humidity.

-

Time Points: Withdraw samples at predetermined intervals (e.g., 0, 1, 3, and 6 months).

-

Sample Analysis: At each time point, analyze the samples using a validated stability-indicating analytical method. Key analyses include:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Purity Assay: Quantification of the active compound, typically by High-Performance Liquid Chromatography (HPLC).

-

Related Substances: Detection and quantification of any degradation products, also by HPLC.

-

-

Data Evaluation: Compare the results at each time point to the initial data to assess the rate of degradation and identify any trends.

Analytical Methodologies for Stability Indicating Assays

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the amount of the active ingredient and the increase in the levels of degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and powerful technique for assessing the stability of pharmaceutical compounds.

-

Principle: Separation of the parent compound from its degradation products based on their differential partitioning between a stationary phase and a mobile phase.

-

Typical Method Parameters:

-

Column: A C18 reversed-phase column is a common starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the compound and potential impurities have significant absorbance. For compounds lacking a strong chromophore, derivatization or alternative detection methods like mass spectrometry (LC-MS) or evaporative light scattering detection (ELSD) may be necessary.

-

Conclusion

The stability of this compound is critical for its effective use in research and development. By understanding its physicochemical properties and potential degradation pathways, and by adhering to the recommended storage and handling conditions outlined in this guide, scientists can ensure the integrity and reliability of this important compound. A systematic approach to stability testing, employing validated analytical methods, is essential for establishing a definitive shelf-life and ensuring the quality of experimental data.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Regulations.gov. Homotaurine. [Link]

-

Jensen, J. H. (2010). Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. Journal of Pharmaceutical Sciences, 99(6), 2806-2814. [Link]

-

PubChem. 1-Pentanesulfonic acid, sodium salt. National Center for Biotechnology Information. [Link]

-

PubChem. Aminomethanesulfonic acid. National Center for Biotechnology Information. [Link]

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. This compound | C5H13NO3S | CID 169850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 1-Pentanesulfonic acid, sodium salt | C5H11NaO3S | CID 23664617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Aminomethanesulfonic acid | CH5NO3S | CID 83791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Research Applications of 5-Aminopentanesulfonic Acid: A Selective Probe for GABAᴀ-rho Receptors

Foreword: Unlocking the Potential of a Selective GABAergic Tool

In the intricate symphony of neural communication, the precise modulation of inhibitory signaling is paramount to maintaining physiological equilibrium. The γ-aminobutyric acid (GABA) system, the primary inhibitory network in the central nervous system (CNS), presents a rich tapestry of receptor subtypes, each with distinct pharmacology and regional distribution. Among these, the GABAᴀ-rho (formerly GABAᴄ) receptors have emerged as a unique and compelling target for therapeutic intervention and fundamental neuroscience research. 5-Aminopentanesulfonic acid (5-APSA), a conformationally restricted analog of GABA, stands out as a highly selective agonist for these receptors. This technical guide provides an in-depth exploration of 5-APSA, offering a robust framework for its application in elucidating the role of GABAᴀ-rho receptors in health and disease. We will delve into the causality behind experimental choices, provide validated protocols, and chart a course for innovative research endeavors.

The Molecular Logic of 5-APSA: Structure, Selectivity, and Mechanism of Action

The defining feature of 5-APSA is the substitution of GABA's carboxyl group with a sulfonic acid moiety. This seemingly subtle alteration has profound consequences for the molecule's physicochemical properties and, consequently, its biological activity. The sulfonic acid group is more acidic than a carboxylic acid, ensuring it is ionized at physiological pH. This, combined with the molecule's overall structure, imparts a degree of conformational rigidity that is absent in the more flexible GABA molecule.

This structural constraint is the cornerstone of 5-APSA's selectivity. While GABA can adopt multiple conformations to bind to a wide array of GABA receptor subtypes, 5-APSA's rigid structure preferentially fits the orthosteric binding site of the GABAᴀ-rho receptor. GABAᴀ-rho receptors are ionotropic receptors composed of ρ subunits, forming homomeric or heteromeric pentameric chloride channels. A key distinguishing feature of these receptors is their insensitivity to classical GABAᴀ receptor modulators such as benzodiazepines and barbiturates, making them a distinct pharmacological entity.

Upon binding to the GABAᴀ-rho receptor, 5-APSA induces a conformational change that opens the integral chloride ion channel. The subsequent influx of chloride ions into the neuron leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential. This inhibitory effect is the basis of 5-APSA's action in the CNS.

Signaling Pathway Diagram: 5-APSA-Mediated Inhibition

Caption: 5-APSA binding to GABAᴀ-rho receptors opens chloride channels, leading to neuronal inhibition.

Established Research Applications: Probing GABAᴀ-rho Function

The selectivity of 5-APSA has made it an indispensable tool for dissecting the physiological roles of GABAᴀ-rho receptors, which are particularly abundant in the retina, but also present in other brain regions such as the hippocampus, cerebellum, and superior colliculus.

Key Research Areas:

-

Retinal Neurophysiology: 5-APSA has been instrumental in characterizing the contribution of GABAᴀ-rho receptors to signal processing in the retina. Studies have used 5-APSA to isolate GABAᴀ-rho-mediated currents in retinal neurons, particularly bipolar and amacrine cells, to understand their role in shaping the visual signal.

-

Synaptic Plasticity: The involvement of GABAergic inhibition in learning and memory is a field of intense research. 5-APSA allows for the specific investigation of how GABAᴀ-rho receptor activation influences synaptic plasticity phenomena like long-term potentiation (LTP) and long-term depression (LTD).

-

Pharmacological Profiling: 5-APSA serves as a reference agonist for the pharmacological characterization of novel compounds targeting GABAᴀ-rho receptors.

Future Directions and Advanced Research Protocols

The true potential of 5-APSA lies in its application to cutting-edge research questions. The following sections provide detailed methodologies for leveraging this selective agonist in novel experimental paradigms.

High-Resolution Functional Mapping with Retinal Slice Electrophysiology

Rationale: The high expression of GABAᴀ-rho receptors in the retina makes it an ideal model system to study their function with high precision. Whole-cell patch-clamp recordings from retinal slices allow for the direct measurement of ion channel activity in identified neurons in a relatively intact circuit.

Experimental Protocol: Whole-Cell Patch-Clamp Recording from Retinal Bipolar Cells

-

Retinal Slice Preparation:

-

Euthanize the animal (e.g., mouse or rat) in accordance with institutional guidelines.

-

Enucleate the eyes and dissect the retina in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 25 D-glucose, 1 MgCl₂, and 2 CaCl₂.

-

Embed the retina in low-melting-point agarose and cut 200-250 µm thick slices using a vibratome.

-

Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.

-

-

Recording:

-

Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.

-

Visualize bipolar cells using differential interference contrast (DIC) optics.

-

Pull patch pipettes from borosilicate glass to a resistance of 5-8 MΩ.

-

Fill the pipettes with an internal solution containing (in mM): 120 K-gluconate, 10 KCl, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (pH adjusted to 7.3 with KOH). Include a fluorescent dye like Alexa Fluor 488 for morphological identification.

-

Establish a gigaseal and obtain a whole-cell configuration.

-

Record currents in voltage-clamp mode.

-

-

Pharmacology:

-

Apply 5-APSA (typically 10-100 µM) via the perfusion system to elicit GABAᴀ-rho receptor-mediated currents.

-

To isolate GABAᴀ-rho currents, co-apply antagonists for other GABA receptors, such as bicuculline (a GABAᴀ antagonist) and CGP 55845 (a GABAʙ antagonist).

-

Data Summary Table: Expected Electrophysiological Characteristics

| Parameter | Control (aCSF) | + 5-APSA (50 µM) |

| Holding Current (at -60 mV) | Baseline | Inward shift |

| Input Resistance | Baseline | Decrease |

| Reversal Potential | ~ -70 mV (ECl) | ~ -70 mV (ECl) |

In Vivo Investigation of GABAᴀ-rho Receptor Function using Microiontophoresis

Rationale: To understand the role of GABAᴀ-rho receptors in complex behaviors and network activity, it is crucial to study their function in the intact brain. Microiontophoresis allows for the highly localized and controlled application of drugs like 5-APSA onto individual neurons while simultaneously recording their electrical activity.

Experimental Protocol: In Vivo Microiontophoresis of 5-APSA

-

Animal Preparation:

-

Anesthetize the animal and secure it in a stereotaxic frame.

-

Perform a craniotomy over the brain region of interest (e.g., hippocampus or cerebellum).

-

-

Electrode Assembly:

-

Use a multi-barrel glass micropipette. One barrel is filled with a high-conductance solution (e.g., 3 M NaCl) for single-unit recording.

-

Fill another barrel with a solution of 5-APSA (e.g., 10 mM in distilled water, pH adjusted to ~4.0 to ensure it carries a positive charge).

-

The remaining barrels can be used for other drugs or a balancing current.

-

-

Drug Application and Recording:

-

Lower the micropipette into the target brain region and isolate the spontaneous activity of a single neuron.

-

Apply 5-APSA by passing a positive current through the drug-containing barrel (ejection current, typically 10-100 nA).

-

Use a retaining current (a small negative current) between ejections to prevent drug leakage.

-

Record the neuron's firing rate before, during, and after 5-APSA application to assess its effect on neuronal activity.

-

Logical Relationship Diagram: In Vivo Microiontophoresis Workflow

Caption: Workflow for assessing the in vivo effects of 5-APSA on neuronal activity.

Development of a Novel PET Radioligand based on the 5-APSA Scaffold

Rationale: Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that can visualize and quantify receptor distribution and density in the living brain. A PET radioligand based on the selective 5-APSA scaffold would be a groundbreaking tool for studying GABAᴀ-rho receptors in human health and disease.

Proposed Development Pipeline:

-

Chemical Modification and Radiolabeling:

-

Synthesize a derivative of 5-APSA that is amenable to radiolabeling with a positron-emitting isotope such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F) without compromising its affinity and selectivity for GABAᴀ-rho receptors.

-

Develop a robust and automated radiosynthesis protocol. For example, for a ¹¹C-labeled tracer, this would typically involve the methylation of a suitable precursor with [¹¹C]methyl iodide or [¹¹C]methyl triflate.

-

-

Preclinical Validation:

-

In vitro autoradiography: Confirm the binding of the radiolabeled compound to brain tissue sections and demonstrate its displacement by unlabeled 5-APSA and other GABAᴀ-rho ligands.

-

In vivo PET imaging in rodents and non-human primates: Assess the brain uptake, pharmacokinetic profile, and specific binding of the radioligand. This involves performing baseline scans and blocking scans where a high dose of unlabeled 5-APSA or another selective ligand is administered to block the specific binding of the radiotracer.

-

-

Human Studies:

-

If preclinical data are favorable, proceed with first-in-human studies to evaluate the safety, dosimetry, and imaging characteristics of the novel PET radioligand.

-

High-Throughput Screening for Allosteric Modulators

Rationale: While 5-APSA is an agonist, it can be used as a tool in high-throughput screening (HTS) to identify novel positive or negative allosteric modulators (PAMs or NAMs) of GABAᴀ-rho receptors. These modulators could have significant therapeutic potential.

Experimental Protocol: Cell-Based Fluorescence Assay

-

Cell Line Development:

-

Generate a stable cell line (e.g., HEK293 or CHO cells) that expresses the subunits of the human GABAᴀ-rho receptor.

-

Co-express a halide-sensitive yellow fluorescent protein (YFP) which is quenched by iodide influx.

-

-

Assay Procedure:

-

Plate the cells in 384-well microplates.

-

Use an automated liquid handler to add a compound library to the wells.

-

Add a sub-maximal concentration of 5-APSA (the EC₂₀, the concentration that gives 20% of the maximal response) to all wells.

-

Add a solution containing iodide to the wells.

-

Measure the fluorescence of the YFP using a plate reader.

-

-

Data Analysis:

-

PAMs will potentiate the effect of 5-APSA, leading to a greater influx of iodide and increased quenching of the YFP fluorescence.

-

NAMs will inhibit the effect of 5-APSA, resulting in less iodide influx and reduced fluorescence quenching.

-

Hypothetical HTS Data Summary

| Compound Class | 5-APSA Response (EC₂₀) | Change in YFP Fluorescence |

| Control (5-APSA alone) | Baseline Quenching | - |

| Positive Allosteric Modulator (PAM) | Enhanced Quenching | ↓↓ |

| Negative Allosteric Modulator (NAM) | Reduced Quenching | ↑ |

| Neutral Ligand | No Change | - |

Conclusion: A Bright Future for a Selective Probe

This compound is more than just a GABA analog; it is a precision tool that unlocks a specific facet of the complex GABAergic system. Its high selectivity for GABAᴀ-rho receptors provides researchers with an unparalleled opportunity to investigate the role of this receptor subtype in neural function and dysfunction. From high-resolution electrophysiology in retinal circuits to the development of novel neuroimaging agents and the discovery of new therapeutic modulators, the research applications of 5-APSA are vast and exciting. The methodologies outlined in this guide provide a starting point for investigators to harness the power of this selective molecule and drive forward our understanding of the brain.

References

-

Hellmer, C. B., et al. (2021). Patch clamp recording from bipolar cells in the wholemount mouse retina. STAR Protocols, 2(3), 100652. [Link]

-

Connaughton, V. P. (2007). Zebrafish retinal slice preparation. CSH Protocols, 2007(1), pdb.prot4663. [Link]

-

Hicks, T. P. (1984). The history and development of microiontophoresis in experimental neurobiology. Progress in Neurobiology, 22(3), 185-240. [Link]

-

Pomper, M. G., et al. (2009). Development of Positron Emission Tomography (PET) Radiotracers for the GABA Transporter 1 (GAT-1). Journal of Medicinal Chemistry, 52(21), 6886–6899. [Link]

-

Kristiansen, U., et al. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLoS ONE, 8(3), e58421. [Link]

-

Liu, J., et al. (2008). A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells. Assay and Drug Development Technologies, 6(6), 781-786. [Link]

-

Johnston, G. A. R. (2014). Flavonoids as GABAA Receptor Ligands: The Whole Story?. British Journal of Pharmacology, 171(5), 1097-1099. [Link]

-

Chebib, M., & Johnston, G. A. R. (1999). The ‘ABC’ of GABA Receptors: A Brief Review. Clinical and Experimental Pharmacology and Physiology, 26(11), 937–940. [Link]

Safety and handling precautions for 5-Aminopentanesulfonic acid

An In-Depth Technical Guide to the Safe Handling of 5-Aminopentanesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Author's Foreword: A Note on Scientific Integrity

-

Safety data for closely related structural and functional analogs, primarily other aliphatic and aromatic aminosulfonic acids.

-

Authoritative, field-proven guidelines for the safe handling of hazardous and powdered chemical compounds from leading research institutions.

This approach ensures that the recommendations provided are grounded in established safety principles. All assumptions based on analog data will be clearly indicated.

Chemical & Structural Identity: Understanding the Molecule

This compound is a zwitterionic organic compound, meaning it contains both a basic amino group (-NH₂) and an acidic sulfonic acid group (-SO₃H). This dual functionality dictates its chemical behavior and is the primary causal factor behind its presumed toxicological properties. The presence of both acidic and basic centers can lead to irritant effects upon contact with biological tissues.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₁₃NO₃S | PubChem[1] |

| Molecular Weight | 167.23 g/mol | PubChem[1] |

| CAS Number | 37043-68-8 | ChemSrc[2] |

| Structure | Zwitterion (H₃N⁺-(CH₂)₅-SO₃⁻) | Inferred |

Hazard Analysis: An Analog-Based Assessment

Given the absence of specific toxicological data for this compound, we must infer its potential hazards from well-characterized analogs like Sulfanilic acid. These compounds are known to cause skin and eye irritation and may lead to allergic skin reactions.

The causality stems from the functional groups. The sulfonic acid group is strongly acidic and can cause chemical irritation, while the amino group can also interact with skin proteins. As a fine powder, the compound also presents an inhalation hazard, as airborne particles can irritate the respiratory tract.

Table 2: GHS Hazard Identification (Based on Sulfanilic Acid Analog)

| Hazard Class | GHS Category | Hazard Statement | Source |

|---|---|---|---|

| Skin Irritation | 2 | H315: Causes skin irritation | Sigma-Aldrich |

| Eye Irritation | 2 | H319: Causes serious eye irritation | Sigma-Aldrich |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction | Sigma-Aldrich |

| Hazardous to the Aquatic Environment (Acute) | 3 | H402: Harmful to aquatic life | Sigma-Aldrich |

Key Precautionary Statements:

-

P261: Avoid breathing dust.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Exposure Control & Personal Protective Equipment (PPE): A Self-Validating System

The cornerstone of safety when handling any powdered chemical is a multi-layered system of controls designed to minimize exposure through all routes (inhalation, dermal, ingestion). This system is self-validating: engineering controls provide the primary barrier, work practices ensure procedures are safe, and PPE acts as the final critical barrier for the operator.

Engineering Controls: The First Line of Defense

Handling powdered this compound requires robust engineering controls to prevent airborne dust.[3]

-

Chemical Fume Hood: All manipulations that may generate dust, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[4]

-

Ventilated Balance Enclosure: If a balance cannot be placed inside a fume hood due to air current instability, a dedicated ventilated balance enclosure or glove bag must be used. These enclosures use HEPA filtration to contain airborne particles.[5]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the specific task. The following diagram and table outline the logic for selecting appropriate protection.

Caption: PPE Selection Logic for this compound.

Table 3: Detailed PPE Requirements

| Task | Eyes/Face | Hand Protection | Body Protection | Respiratory |

|---|---|---|---|---|

| Storage & Transport | Safety glasses with side shields | Not required (if container is sealed) | Fastened lab coat, closed-toe shoes | Not required |

| Weighing Powder (<10g) | Chemical safety goggles | Double-layered nitrile gloves | Fastened lab coat, closed-toe shoes | Required via use of fume hood or ventilated enclosure |

| Weighing Powder (>10g) | Chemical safety goggles and face shield | Double-layered nitrile gloves | Fastened lab coat, closed-toe shoes | Required via use of fume hood or ventilated enclosure |

| Preparing Solutions | Chemical safety goggles | Single pair of nitrile gloves | Fastened lab coat, closed-toe shoes | Required via use of fume hood |

Experimental Protocols & Workflows

Adherence to standardized protocols is essential for mitigating the risks associated with handling powdered chemicals.

Protocol for Weighing Solid this compound (Tare Method)

This protocol is designed to minimize dust generation when a balance cannot be located inside a fume hood.[3][4]

-

Preparation: Designate a specific work area within the lab for handling the powder. Line the work surface in a chemical fume hood with disposable bench paper.[6]

-

Taring: Take an empty, clean container with a secure lid to the analytical balance. Place it on the balance and press the "tare" or "zero" button.

-

Transfer: Carefully transport the tared container to the chemical fume hood.

-

Addition of Powder: Inside the fume hood, use a clean spatula to add the approximate amount of this compound to the container. Securely close the lid.

-

Final Weighing: Transport the closed container back to the balance to obtain the final, accurate weight.

-

Solution Preparation: Return the closed container to the fume hood to proceed with solution preparation. This ensures any residual dust on the container's exterior is contained within the hood.

-

Decontamination: After use, decontaminate the spatula and work surface by wet-wiping with a suitable solvent (e.g., 70% ethanol), followed by water. Dispose of all contaminated disposable items (bench paper, wipes, gloves) as chemical waste.[5]

Emergency Response Workflow

Immediate and correct response to an exposure or spill is critical.

Caption: Emergency Response Workflow for Spills and Exposures.

First Aid Measures (Based on Analogs)

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[7]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.[7]

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[7]

-

Ingestion: If swallowed, do NOT induce vomiting. Immediately give the victim two glasses of water. Never give anything by mouth to an unconscious person. Get medical attention immediately.

Storage and Disposal

Storage Conditions

Store in a tightly closed container in a dry, cool, and well-ventilated area.[8] Keep away from incompatible materials.

-

Incompatible Materials: Strong oxidizing agents.[8]

Waste Disposal

All waste, including contaminated PPE, disposable labware, and spill cleanup materials, must be collected in a designated, sealed, and labeled hazardous waste container. Disposal must be handled through the institution's environmental health and safety office in accordance with local, state, and federal regulations. Do not dispose of down the drain.

References

- [No Author]. (n.d.).Current time information in Montgomery County, US. Google.

-

ChemSrc. (2024, January 5). this compound | CAS#:37043-68-8. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). this compound. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet - Aminosulfonic acid (sulfamic acid). Retrieved January 16, 2026, from [Link]

-

The Dow Chemical Company. (2009, April 3). Material Safety Data Sheet - PAPI 94 Polymeric MDI.* Retrieved January 16, 2026, from [Link]

-

[No Author]. (2021, January 19). Safety Data Sheet acc. to 29 CFR 1910.1200 App D - Amidosulfonic acid. Retrieved January 16, 2026, from [Link]

-

Conatex-DIDACTIC Lehrmittel GmbH. (2015, April 15). Safety Data Sheet - Sulfamic acid (Amidosulfonic acid). Retrieved January 16, 2026, from [Link]

-

Duke Occupational & Environmental Safety Office. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders. Retrieved January 16, 2026, from [Link]

-

[No Author]. (2024, July 24). Working Safely with Toxic Powders. EHS. Retrieved January 16, 2026, from [Link]

-

Duke Safety. (n.d.). Working Safely with Toxic Powders. Retrieved January 16, 2026, from [Link]

Sources

- 1. This compound | C5H13NO3S | CID 169850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:37043-68-8 | Chemsrc [chemsrc.com]

- 3. web.uri.edu [web.uri.edu]

- 4. safety.duke.edu [safety.duke.edu]

- 5. ehs.weill.cornell.edu [ehs.weill.cornell.edu]

- 6. safety.duke.edu [safety.duke.edu]

- 7. carlroth.com [carlroth.com]

- 8. fishersci.com [fishersci.com]

A Researcher's Guide to Sourcing Research-Grade 5-Aminopentanesulfonic Acid

An In-depth Technical Guide for Scientists and Drug Development Professionals on the Commercial Availability, Quality Benchmarks, and Application Considerations of 5-Aminopentanesulfonic Acid.

Abstract

This compound is a versatile chemical compound with applications in various research and development sectors, particularly as a building block in medicinal chemistry and pharmaceutical sciences. Its dual functional nature, possessing both a primary amine and a sulfonic acid group, makes it a valuable synthon for creating novel molecules with potential therapeutic properties. This guide provides an in-depth overview of the commercial landscape for sourcing research-grade this compound, outlines key quality parameters for its effective use in sensitive research applications, and discusses its role in the synthesis of advanced chemical entities.

Introduction to this compound

This compound, also known by its IUPAC name 5-aminopentane-1-sulfonic acid, is a linear aliphatic amino sulfonic acid.[1] Its structure is characterized by a five-carbon chain terminating in a primary amine at one end and a sulfonic acid group at the other. This bifunctionality allows it to participate in a wide range of chemical reactions, making it a desirable starting material or intermediate in organic synthesis.

Chemical and Physical Properties: [1]

| Property | Value |

| CAS Number | 37043-68-8 |

| Molecular Formula | C5H13NO3S |

| Molecular Weight | 167.23 g/mol |

| IUPAC Name | 5-aminopentane-1-sulfonic acid |

| Synonyms | 5-Amino-1-pentanesulfonic acid, Homotaurine pentyl analog |

The presence of both a basic amino group and a strongly acidic sulfonic acid group gives this compound zwitterionic properties, influencing its solubility and reactivity.

Commercial Suppliers of Research-Grade this compound

Identifying reliable commercial suppliers for research-grade this compound is crucial for ensuring the quality and reproducibility of experimental results. While not as commonly stocked as some other reagents, several chemical suppliers specialize in providing unique building blocks for research and development.

Key Supplier Categories:

-

Fine Chemical and Building Block Specialists: Companies that focus on producing and supplying a diverse catalog of unique and novel chemical compounds for research purposes are the most likely sources for this compound.

-

Custom Synthesis Providers: For researchers requiring specific purities, isotopic labeling, or bulk quantities, custom synthesis services offer a viable option. These services can synthesize the compound to meet precise specifications.

-

Chemical Marketplaces and Directories: Online platforms such as Chemsrc, ChemicalBook, and Echemi aggregate information from numerous suppliers, providing a broad overview of potential sources.[2][3] However, it is essential to vet the individual suppliers listed on these platforms for their quality control standards.

Workflow for Sourcing this compound:

Caption: A workflow diagram illustrating the process of sourcing research-grade this compound.

Quality Considerations for Research-Grade this compound

For researchers, particularly those in drug development, the purity and characterization of starting materials are of paramount importance. The term "research-grade" implies a level of quality suitable for laboratory experimentation, but the specific requirements can vary depending on the application.

Essential Quality Documentation:

-

Certificate of Analysis (CoA): This document is a critical piece of quality assurance, providing lot-specific information on the purity and physical properties of the compound. Researchers should always request a CoA from the supplier.

-

Technical Data Sheet (TDS): A TDS provides more general information about the product, including its chemical and physical properties, storage recommendations, and safety information.

Key Purity and Analytical Techniques:

The purity of this compound is typically assessed using a combination of analytical methods. For research applications, a purity of ≥95% is generally required.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any organic impurities. Quantitative NMR (qNMR) can be used for precise purity determination.[4]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating the target compound from impurities, providing a quantitative measure of purity.[5]

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.

Workflow for Quality Verification:

Caption: A diagram outlining the steps for verifying the quality of a batch of this compound.

Applications in Research and Drug Development

This compound serves as a valuable building block in the synthesis of more complex molecules.[6] Its bifunctional nature allows for its incorporation into a variety of molecular scaffolds.

Role as a Synthetic Building Block:

-

Peptidomimetics: The amino acid-like structure of this compound makes it an interesting component for the synthesis of peptidomimetics, where it can be used to create analogs of natural peptides with improved stability or activity.

-

Linker Chemistry: The amine and sulfonic acid groups can be functionalized to act as linkers, connecting different molecular fragments in the construction of bioconjugates or targeted drug delivery systems.[7]

-

Scaffold for Novel Compounds: The linear carbon chain can be modified to introduce additional functional groups or chiral centers, leading to the creation of diverse chemical libraries for screening in drug discovery programs.

The synthesis of derivatives often involves standard organic chemistry transformations such as amide bond formation at the amino terminus or conversion of the sulfonic acid to a sulfonyl chloride for subsequent reactions.

Conclusion

Sourcing high-quality this compound is a critical first step for any research program that utilizes this versatile building block. By carefully selecting suppliers, diligently reviewing quality documentation, and understanding the analytical techniques used for purity assessment, researchers can ensure the integrity of their starting materials and the reliability of their experimental outcomes. While not a universally stocked chemical, a systematic approach to sourcing through specialized fine chemical suppliers and custom synthesis providers can secure the necessary quantities of research-grade material for advancing scientific discovery.

References

-

Chemsrc. This compound | CAS#:37043-68-8. [Link]

-

Molbase. 5-aminopentane-1-sulfonic acid. [Link]

-

PubChem. This compound. [Link]

-

Anthem Biosciences. Custom Synthesis. [Link]

-

MDPI. Research on the Synthesis and Application of AminoSulfonic Acid Gemini Surfactant. [Link]

-

National Institutes of Health. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link]

-

National Institutes of Health. Synthesis and characterization of amino sulfonic acid functionalized graphene oxide as a potential carrier for quercetin. [Link]

-

National Institutes of Health. Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors. [Link]

-

The Good Scents Company. ethyl 3-methyl valerate. [Link]

-

National Institutes of Health. Synthesis of 2-Aminoethanesulfonamides of Betulinic and Betulonic Acids. [Link]

-

National Institutes of Health. Synthesis of New Amidoethanesulfonamides of Betulonic Acid. [Link]

-

ResearchGate. Synthesis of amine building blocks 4 and 5. [Link]

-

PubMed. Synthesis of Some 3-hydroxy-5-aminopentanoic Acid Derivatives. [Link]

-

Journal of Food and Drug Analysis. Development and validation of an HPLC method for determination of purity of Sn-ADAM, a novel precursor of serotonin transporter. [Link]

-

ResearchGate. Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. [Link]

-

ResearchGate. Determination of Enantiomeric Purity for Chiral π‐Basic Aromatic Alcohols Chiral Samples by 1H NMR Spectroscopy. [Link]

Sources

- 1. This compound | C5H13NO3S | CID 169850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 37043-68-8 CAS Manufactory [m.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jfda-online.com [jfda-online.com]

- 6. Building Blocks - Enamine [enamine.net]

- 7. 5-Amino-1-pentanol, 2508-29-4 | BroadPharm [broadpharm.com]

Methodological & Application

Using 5-Aminopentanesulfonic acid as a buffer in biochemical assays

An Application Guide to 5-Aminopentanesulfonic Acid: A Zwitterionic Buffer for Biochemical Assays

Introduction: Beyond Conventional Buffers

In the landscape of biochemical research, the selection of an appropriate buffer is paramount to experimental success. While canonical buffers like Tris and HEPES are ubiquitous, specialized applications often demand reagents with distinct physicochemical properties. This compound (also known as 5-amino-1-pentanesulfonic acid) emerges as a valuable, albeit less common, zwitterionic buffer. Structurally, it features a primary amino group and a strongly acidic sulfonic acid group separated by a five-carbon aliphatic chain.[1] This configuration confers properties characteristic of the "Good's buffers," such as high solubility and low membrane permeability, making it a compelling choice for a variety of biological research applications.[2]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of this compound's properties, detailed protocols for its preparation and use, and a comparative assessment against other standard laboratory buffers, empowering researchers to make informed decisions for their experimental systems.

Physicochemical Profile and Buffering Characteristics

The utility of a buffer is defined by its chemical and physical properties. This compound possesses a unique profile that makes it suitable for specific experimental conditions.

| Property | Value | Source |

| IUPAC Name | 5-aminopentane-1-sulfonic acid | [1] |

| Molecular Formula | C₅H₁₃NO₃S | [1] |

| Molecular Weight | 167.23 g/mol | [1] |

| CAS Number | 37043-68-8 | [1] |

| Predicted pKa (Amino Group) | ~10.2 - 10.8 | Inferred from similar structures[3] |

| Predicted Useful pH Range | ~9.2 - 11.8 | Inferred from pKa |

| Appearance | White to off-white solid | General chemical property |

| Solubility | High water solubility | Characteristic of Good's buffers[2] |

The key to its function lies in its zwitterionic nature. The sulfonic acid group is strongly acidic (pKa < 2) and remains deprotonated and negatively charged over almost the entire practical pH range. The buffering capacity is provided by the primary amino group, which has an estimated pKa in the range of 10.2 to 10.8. This positions this compound as an alkaline buffer , suitable for assays requiring stable pH control in the basic range, a domain where many common biological buffers are less effective.

Comparative Analysis with Standard Biological Buffers

Choosing the right buffer requires a careful comparison of candidates. The following table contrasts this compound with several widely used buffers to highlight its specific advantages and disadvantages.

| Buffer | pKa (at 25°C) | Useful pH Range | Key Characteristics |

| MES | 6.15 | 5.5 - 6.7 | Morpholinic buffer; does not form significant metal complexes.[4] |

| MOPS | 7.20 | 6.5 - 7.9 | Morpholinic buffer; suitable for RNA work and IEF.[5] |

| HEPES | 7.48 | 6.8 - 8.2 | Piperazinic buffer; widely used in cell culture, low metal binding.[2] |

| Tris | 8.06 | 7.5 - 9.0 | Primary amine buffer; pH is highly temperature-dependent; can inhibit enzymes. |

| CHES | 9.3 | 8.6 - 10.0 | Cyclohexylamino family; low metal binding.[4] |

| This compound | ~10.2 - 10.8 (Predicted) | ~9.2 - 11.8 (Predicted) | Zwitterionic; predicted low metal chelation; high pH range; structurally simple. |

This comparison underscores that this compound is not a direct replacement for buffers like HEPES or MOPS but rather a valuable tool for experiments conducted at a higher pH, such as studies of certain enzymatic reactions, protein stability under alkaline conditions, or specific electrophoretic systems.

Core Advantages and Applications

The molecular structure of this compound provides several key benefits in line with the criteria for "Good's buffers":[2]

-

Chemical Stability: The sulfonic acid group and the aliphatic chain are chemically robust and resistant to enzymatic degradation.[2]

-

Minimal Metal Ion Interaction: Unlike buffers with carboxyl groups, the sulfonate group has a very low affinity for divalent and trivalent metal ions, preventing interference in metal-dependent enzymatic assays.[2]

-

Low UV Absorbance: The lack of aromatic rings means it has negligible absorbance in the UV and visible regions, ensuring it does not interfere with spectrophotometric measurements.[2]

-

High Solubility & Low Permeability: Its zwitterionic character ensures high solubility in aqueous solutions while limiting its ability to cross biological membranes, a crucial feature for in vitro assays with cellular components.[2]

Potential Applications Include:

-

Enzyme Assays: Ideal for characterizing enzymes with high optimal pH, such as alkaline phosphatases or certain proteases.

-

Protein Chemistry: Studying protein unfolding, stability, or aggregation under alkaline conditions.

-

Electrophoresis: Can be used as a component in buffer systems for capillary or gel electrophoresis where a high pH is required to achieve desired charge separation.

Experimental Protocols and Methodologies

Adherence to precise protocols is essential for reproducibility. The following sections provide detailed, step-by-step methodologies for preparing and using this compound buffers.

Protocol 1: Preparation of a 1.0 M this compound Stock Solution

This protocol details the preparation of a concentrated stock solution, which can be diluted to various working concentrations.

Materials:

-

This compound (MW: 167.23 g/mol )

-

High-purity, deionized water (ddH₂O)

-

10 M Sodium Hydroxide (NaOH) solution

-

Calibrated pH meter

-

Stir plate and magnetic stir bar

-

Volumetric flask (e.g., 100 mL or 1 L)

-

0.22 µm sterile filter unit

Procedure:

-

Weigh the Compound: For 100 mL of a 1.0 M stock solution, weigh out 16.723 g of this compound.

-

Initial Dissolution: Add the powder to a beaker containing approximately 80 mL of deionized water. Place on a stir plate to facilitate dissolution. The solution will be acidic at this stage.

-

pH Adjustment: While stirring, slowly add 10 M NaOH dropwise to the solution. The amino group will be deprotonated, and the compound will fully dissolve. Monitor the pH continuously with a calibrated pH meter.

-

Target pH for Stock: Adjust the pH to the upper end of the desired buffering range (e.g., pH 10.5). This provides flexibility for final dilution and adjustment. Causality Note: Adjusting the pH of the concentrated stock is more efficient than adjusting the pH of large volumes of dilute working solutions.

-

Final Volume Adjustment: Once the target pH is reached and the solid is fully dissolved, transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of deionized water and add it to the flask to ensure a complete transfer. Carefully add deionized water to bring the final volume to the 100 mL mark.

-

Sterilization and Storage: For biological applications, sterile filter the solution through a 0.22 µm filter unit into a sterile container. Store the stock solution at 4°C. It is expected to be stable for several months.

Protocol 2: Preparation of a 100 mM Working Buffer (pH 9.5)

This protocol describes the dilution of the 1.0 M stock to a typical working concentration.

Materials:

-

1.0 M this compound stock solution (from Protocol 1)

-

High-purity, deionized water (ddH₂O)

-

1 M HCl and 1 M NaOH for fine pH adjustment

-

Calibrated pH meter

-

Graduated cylinder or volumetric pipette

Procedure:

-